

Unveiling the Spectroscopic Landscape of Triphenyl-s-triazines: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Triphenyl-1,3,5-triazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic absorption and emission properties of triphenyl-s-triazines, a class of heterocyclic compounds with significant potential in materials science and medicinal chemistry. Their unique photophysical characteristics, stemming from a core s-triazine ring decorated with phenyl substituents, make them attractive candidates for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. This document collates key quantitative data, details experimental methodologies, and illustrates fundamental structure-property relationships.

Core Photophysical Properties

The electronic spectra of triphenyl-s-triazines are primarily governed by π - π^* transitions within the conjugated aromatic system. The parent **2,4,6-triphenyl-1,3,5-triazine** typically exhibits strong absorption in the ultraviolet region.^[1] Functionalization of the peripheral phenyl rings with electron-donating or electron-withdrawing groups allows for the fine-tuning of their absorption and emission characteristics.^{[2][3]}

Quantitative Spectroscopic Data

The following tables summarize the key photophysical parameters for a selection of triphenyl-s-triazine derivatives, providing a comparative view of the impact of structural modifications.

Table 1: Absorption and Emission Properties of Extended **2,4,6-Triphenyl-1,3,5-triazines** in CH₂Cl₂[2]

| Compound | Substituent (X) | λ_{max} (nm) | ϵ (M ⁻¹ cm ⁻¹) | λ_{em} (nm) | ΦF (%) | Stokes Shift (cm ⁻¹) |
|--------------------|-----------------------------------|-----------------------------|--|----------------------------|--------------|----------------------------------|
| 3-NO ₂ | -NO ₂ | 418 | 89,100 | 505 | < 1 | 4300 |
| 3-CN | -CN | 398 | 91,200 | 458 | 10 | 3200 |
| 3-OMe | -OCH ₃ | 408 | 100,000 | 465 | 55 | 3000 |
| 3-NMe ₂ | -N(CH ₃) ₂ | 432 | 107,200 | 488 | 65 | 2800 |
| 3-NPh ₂ | -N(Ph) ₂ | 438 | 114,800 | 495 | 69 | 2700 |
| 4 | - | 380 | 85,100 | 435 | 5 | 3300 |
| 7-H | -H | 390 | 95,500 | 445 | 25 | 3100 |
| 7-NPh ₂ | -N(Ph) ₂ | 455 | 123,000 | 515 | 75 | 2600 |

Table 2: Photophysical Data of Dendrimers with Triphenyl-s-triazine Cores[4][5]

| Compound | λ_{max} (nm) | λ_{em} (nm) | ΦF |
|----------|-----------------------------|----------------------------|----------|
| D1 | ~250, ~325 | - | 0.32 |
| D2 | ~255, ~328 | ~400 | 0.78 |

Table 3: Photophysical Data of Fluorescent Styryl Triazine Derivatives in Dichloromethane[6]

| Compound | λ_{abs} (nm) | λ_{em} (nm) | Stokes Shift (cm ⁻¹) |
|----------|-----------------------------|----------------------------|----------------------------------|
| 7a | 398 | 458 | 3231 |
| 7b | 396 | 460 | 3421 |
| 7c | 394 | 455 | 3319 |
| 7d | 402 | 465 | 3254 |
| 7e | 405 | 470 | 3256 |
| 7f | 408 | 475 | 3245 |

Experimental Protocols

The reliable determination of photophysical properties hinges on standardized experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

UV-Vis Absorption and Fluorescence Spectroscopy

Instrumentation:

- A dual-beam spectrophotometer is typically employed for recording UV-Vis absorption spectra.[\[5\]](#)
- A spectrofluorometer is used for measuring fluorescence emission and excitation spectra.

Sample Preparation and Measurement:

- Solvent Selection: Spectroscopic grade solvents are essential. Dichloromethane (CH₂Cl₂) is a common solvent for these compounds.[\[2\]](#)[\[7\]](#)
- Concentration: Solutions are typically prepared at a concentration in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation and inner filter effects.[\[7\]](#)
- Measurement:
 - Absorption spectra are recorded at room temperature in a quartz cuvette with a 1 cm path length.

- Emission spectra are obtained by exciting the sample at its absorption maximum (λ_{max}). The emission and excitation slits are adjusted to optimize the signal-to-noise ratio.
- For quantum yield determination, a relative method using a well-characterized standard (e.g., quinine sulfate in 0.1 M H_2SO_4) is often employed. The quantum yield (Φ_F) is calculated using the following equation:

$$\Phi_{F,\text{sample}} = \Phi_{F,\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$$

where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.^[4]

Synthesis of Triphenyl-s-triazine Derivatives

The synthesis of substituted triphenyl-s-triazines often involves nucleophilic substitution reactions on cyanuric chloride or cross-coupling reactions.

Example: Synthesis of Extended **2,4,6-Triphenyl-1,3,5-triazines** (3-X and 7-X)^[2]

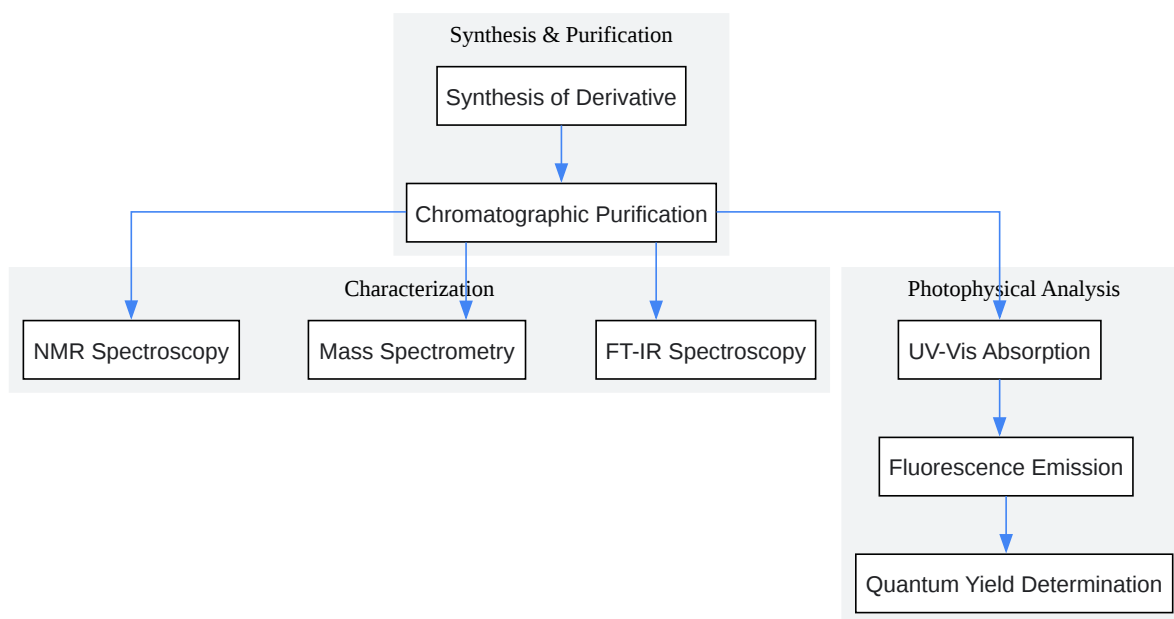
These derivatives are typically synthesized via Sonogashira coupling reactions. The general procedure involves reacting a bromo or iodo precursor with a corresponding aromatic alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst in a suitable solvent like THF or DMF. The reaction mixture is heated, and upon completion, the product is isolated and purified, often by column chromatography.^[2]

Example: Synthesis of Fluorescent Styryl Triazine Derivatives (7a-7f)^[6]

These compounds are prepared through a Knoevenagel condensation. The reaction involves stirring an aldehyde derivative with an active methylene compound in absolute ethanol with a catalytic amount of piperidine at room temperature. The product precipitates and is then recrystallized.^[6]

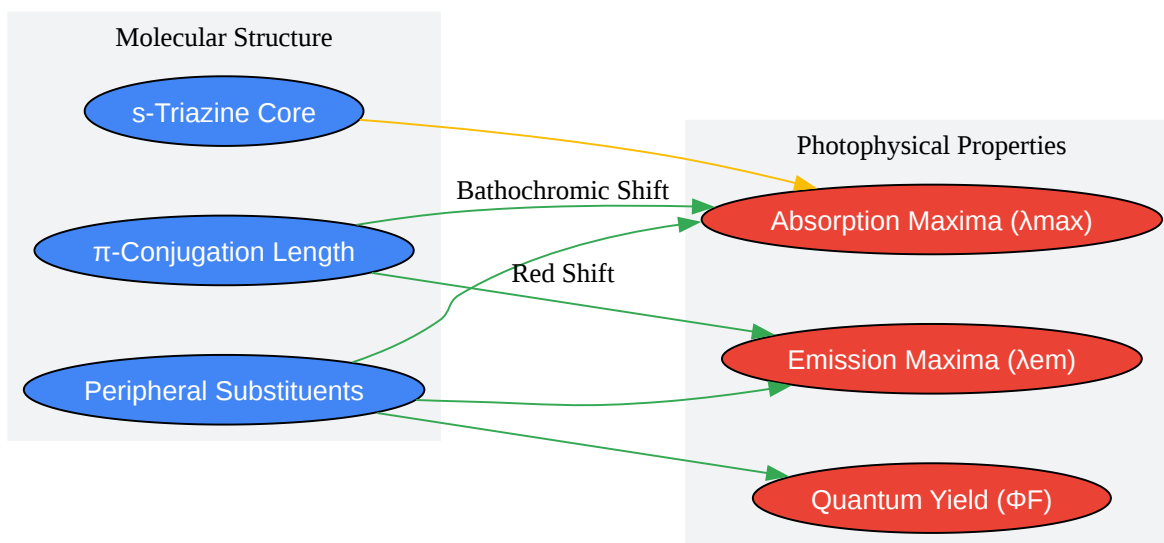
Visualizing Relationships

The following diagrams illustrate key conceptual frameworks related to the study of triphenyl-s-triazines.



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Caption: A typical experimental workflow for the synthesis and photophysical characterization of triphenyl-s-triazine derivatives.



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